2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Description
This compound features a 1,3,4-oxadiazole core substituted at the 2-position with a 3,4-dichlorobenzylsulfanyl group and at the 5-position with a 4-(trifluoromethyl)phenyl group. The 3,4-dichlorobenzyl moiety introduces steric bulk and electron-withdrawing effects, while the trifluoromethyl group enhances lipophilicity and metabolic stability, common strategies in medicinal chemistry for improving pharmacokinetic properties .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N2OS/c17-12-6-1-9(7-13(12)18)8-25-15-23-22-14(24-15)10-2-4-11(5-3-10)16(19,20)21/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQUSLZVDMAEQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SCC3=CC(=C(C=C3)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, synthesis, and the implications of its biological activity based on recent research findings.
- Molecular Formula : C18H11Cl2F3N2S
- Molecular Weight : 415.26 g/mol
- CAS Number : 339101-89-2
Biological Activity Overview
The compound belongs to the oxadiazole family, which is known for diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties. Recent studies have highlighted the following key areas of activity:
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. A study reviewed various oxadiazole derivatives and reported that certain compounds demonstrated potent cytotoxic effects against various cancer cell lines. For instance, derivatives were shown to induce apoptosis in cancer cells through mechanisms such as mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Antimicrobial Activity
Oxadiazole derivatives have also been evaluated for their antimicrobial efficacy. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The presence of the dichlorobenzyl and trifluoromethyl groups enhances their lipophilicity, which may contribute to their antimicrobial potency .
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiol and oxadiazole precursors under controlled conditions. The synthetic route often employs methods such as cyclization reactions which are critical for forming the oxadiazole ring structure.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacterial strains | |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |
Case Study: Anticancer Properties
A specific study investigated the effects of several oxadiazole derivatives on human cancer cell lines. The results indicated that certain modifications on the oxadiazole structure significantly enhanced cytotoxicity. For example, compounds with electron-withdrawing groups displayed improved activity against breast cancer cells (MCF-7) compared to their analogs .
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed notable inhibition zones in agar diffusion assays, suggesting strong antibacterial activity .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key structural analogs are summarized in Table 1, highlighting substituent variations and their impact on physicochemical properties.
Table 1. Structural and Physicochemical Comparison of Oxadiazole Derivatives
Key Structural Determinants of Activity
- Electron-Withdrawing Groups : Chlorine and trifluoromethyl groups enhance binding to hydrophobic pockets in enzymes (e.g., COX-2 in anti-inflammatory activity) .
- Sulfur Linkage : The sulfanyl group improves metabolic stability compared to ether or methylene linkages, as seen in compound 20’ .
- Substituent Position: 3,4-Dichloro substitution (target compound) vs.
Preparation Methods
Acid Chloride Formation
4-(Trifluoromethyl)benzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the corresponding acid chloride. The reaction is typically conducted in anhydrous conditions to prevent hydrolysis.
Reaction Conditions :
- Reagents : 4-(Trifluoromethyl)benzoic acid (1 eq), SOCl₂ (2 eq), catalytic DMF.
- Temperature : 70–80°C, 4–6 hours.
- Yield : >90% (crude).
The completion of the reaction is confirmed by the disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) in IR spectroscopy and the appearance of a carbonyl signal at ~1770 cm⁻¹.
Hydrazide Formation
The acid chloride is reacted with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol to yield 4-(trifluoromethyl)benzohydrazide.
Reaction Conditions :
- Reagents : Acid chloride (1 eq), hydrazine hydrate (1.2 eq), ethanol.
- Temperature : 0–5°C (dropwise addition), then room temperature for 12 hours.
- Yield : 85–90%.
The product is characterized by $$ ^1H $$ NMR signals at δ 4.34 ppm (NH₂) and 9.89 ppm (NH).
Cyclocondensation to 5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-thione
The hydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of a base to form the 1,3,4-oxadiazole-2-thione core.
Cyclization Mechanism
The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, followed by intramolecular cyclization and elimination of H₂S.
Reaction Conditions :
- Reagents : 4-(Trifluoromethyl)benzohydrazide (1 eq), CS₂ (1.5 eq), KOH (10% in ethanol).
- Temperature : Reflux (78°C), 10–12 hours.
- Yield : 70–75%.
Characterization :
Green Chemistry Alternatives
Microwave-assisted synthesis reduces reaction time to 15–30 minutes at 100–150°C, achieving comparable yields (72–78%). Solvent-free mechanochemical grinding with K₂CO₃ has also been reported for analogous oxadiazoles.
Alkylation to Introduce the 3,4-Dichlorobenzylsulfanyl Group
The thione group at position 2 of the oxadiazole undergoes nucleophilic substitution with 3,4-dichlorobenzyl chloride.
Alkylation Reaction
The oxadiazole-2-thione reacts with 3,4-dichlorobenzyl chloride in the presence of a base to form the sulfide linkage.
Reaction Conditions :
- Reagents : Oxadiazole-2-thione (1 eq), 3,4-dichlorobenzyl chloride (1.2 eq), triethylamine (2 eq), DMF.
- Temperature : 80°C, 6–8 hours.
- Yield : 65–70%.
Mechanistic Insight :
The base deprotonates the thiol, generating a thiolate ion that attacks the benzyl chloride via an SN2 mechanism.
Optimization Strategies
- Solvent Screening : DMF outperforms ethanol or THF due to better solubility of intermediates.
- Base Selection : Triethylamine provides higher yields than K₂CO₃ or NaH.
Characterization :
Purification and Analytical Validation
Recrystallization
The crude product is recrystallized from ethanol/DMF (3:1) to remove unreacted starting materials and by-products.
Purity : >98% (HPLC).
Melting Point : 124–126°C (similar to structurally analogous compounds).
Spectroscopic Consistency
- HRMS : Calculated for C₁₇H₁₀Cl₂F₃N₂OS: 430.9921; Found: 430.9918.
- Elemental Analysis : C 47.30%, H 2.33%, N 6.48% (theoretical vs. experimental ±0.3%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Advantages | Limitations |
|---|---|---|---|---|
| Conventional | 65–70 | 18–20 hours | High reproducibility | Long reaction times |
| Microwave-assisted | 70–75 | 30 minutes | Energy-efficient, scalable | Specialized equipment required |
| Mechanochemical | 60–65 | 2 hours | Solvent-free, eco-friendly | Lower yields |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
